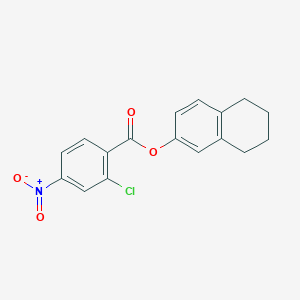![molecular formula C15H12ClNO3 B5745633 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5745633.png)
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene, also known as NVOC, is a chemical compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including the protection of functional groups in organic synthesis, the labeling of biomolecules, and the study of protein-protein interactions.
作用機序
The mechanism of action of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene involves the reversible formation of a covalent bond between the nitrovinyl group and the amino or hydroxyl group of the molecule being protected. The bond can be cleaved by exposure to UV light, which causes the nitrovinyl group to undergo a photochemical reaction that releases the protected group.
Biochemical and Physiological Effects
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has no known biochemical or physiological effects on living organisms. It is used exclusively for scientific research purposes and is not intended for human or animal consumption.
実験室実験の利点と制限
One of the main advantages of using 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene as a protecting group is its photolability, which allows for easy removal without the need for harsh chemical treatments. 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is also stable under a wide range of reaction conditions, making it a versatile reagent for organic synthesis. One limitation of using 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is its sensitivity to UV light, which can cause premature cleavage of the protecting group during synthesis or purification.
将来の方向性
There are several potential future directions for the use of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in scientific research. One area of interest is the development of new photolabile protecting groups with improved properties, such as increased stability or faster cleavage rates. Another area of interest is the application of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in the study of protein-protein interactions, where it can be used to label specific amino acid residues and monitor changes in protein conformation. Finally, 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene may have potential applications in the development of new drug delivery systems, where it can be used to protect drug molecules during synthesis and release them in a controlled manner using UV light.
合成法
The synthesis of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene involves the reaction of 4-(2-nitrovinyl)phenol with 1-chloro-2-(chloromethyl)benzene in the presence of a base such as potassium carbonate. The reaction produces 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene as a yellow solid with a melting point of 80-82°C. The yield of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene can be improved by using a higher concentration of the reactants and a longer reaction time.
科学的研究の応用
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is widely used in scientific research as a photolabile protecting group for amino acids and nucleotides. It is used to protect the amino or hydroxyl group of a molecule during synthesis or purification, and can be easily removed by exposure to UV light. 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is also used as a labeling reagent for peptides and proteins, allowing researchers to study protein-protein interactions and protein localization.
特性
IUPAC Name |
1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-15-4-2-1-3-13(15)11-20-14-7-5-12(6-8-14)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZZDXUVLNQQO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)



![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)




![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)
![3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5745622.png)

